

comparative pharmacokinetics of lignocaine and Lignocaine N-oxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lignocaine N-oxide*

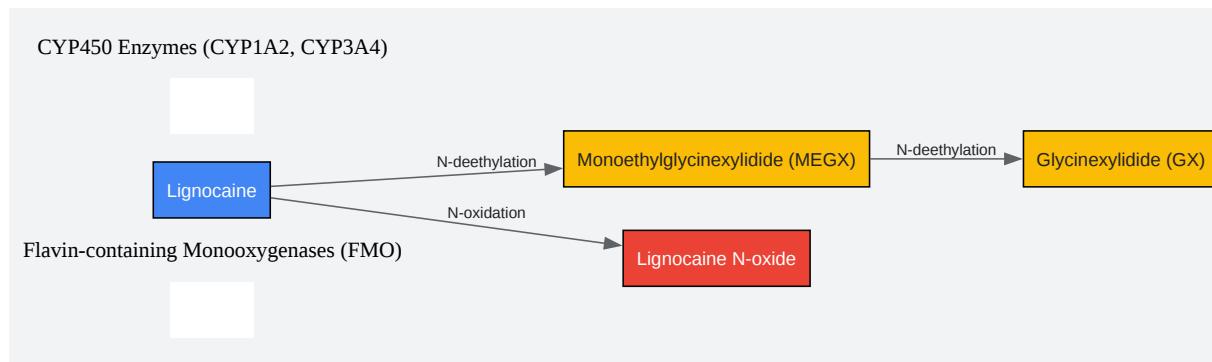
Cat. No.: *B1675381*

[Get Quote](#)

Comparative Pharmacokinetics: Lignocaine vs. Lignocaine N-oxide

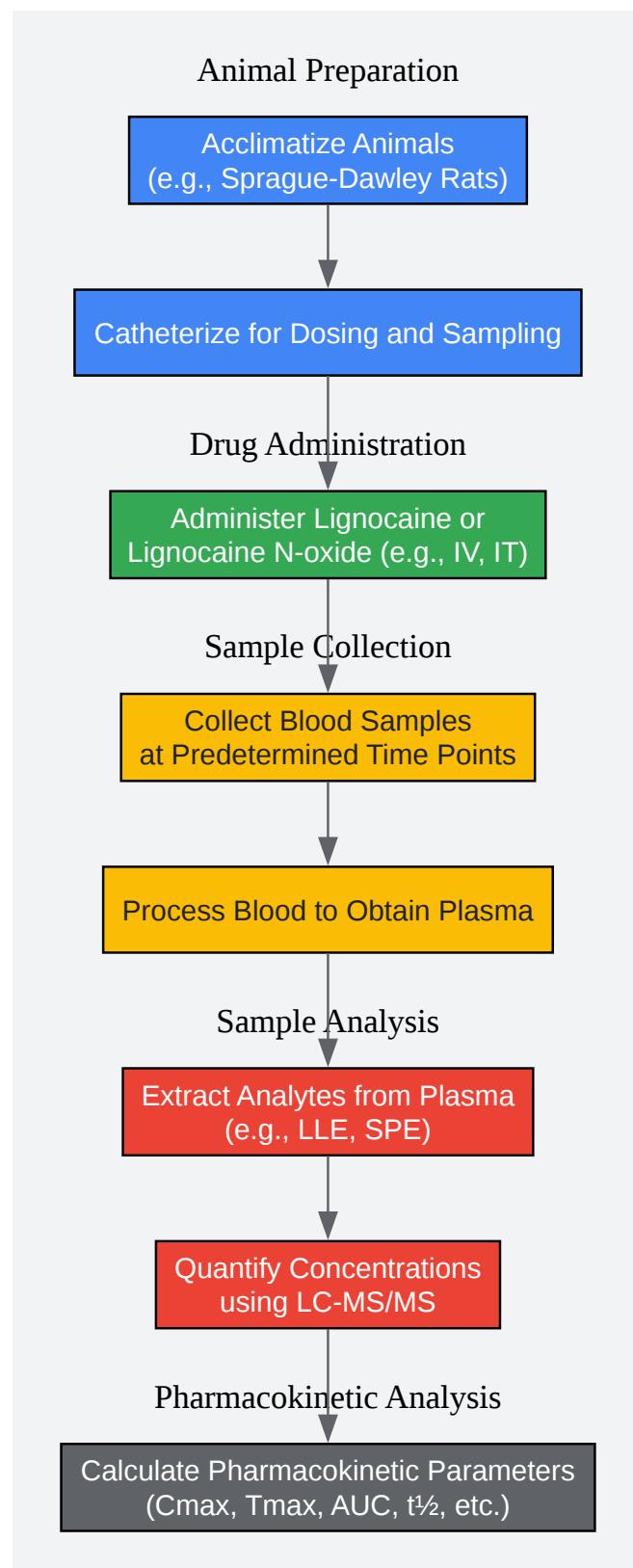
A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the widely used local anesthetic, lignocaine (also known as lidocaine), and its primary metabolite, **Lignocaine N-oxide**. Understanding the pharmacokinetic relationship between a parent drug and its metabolites is crucial for drug development, enabling a more complete assessment of efficacy, safety, and potential drug-drug interactions. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathways and experimental workflows.


Data Presentation: A Side-by-Side Look at Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic parameters for lignocaine and **Lignocaine N-oxide**. It is important to note that comprehensive pharmacokinetic data for **Lignocaine N-oxide** is limited in publicly available literature. The data presented for **Lignocaine N-oxide** is derived from a study in rats following intratracheal administration and is cited from a secondary source.

Pharmacokinetic Parameter	Lignocaine	Lignocaine N-oxide	Species	Administration Route	Source
Cmax (Maximum Concentration)	Dose-dependent	Not Reported	Human/Rat	IV, Subcutaneous, Topical	[1][2]
Tmax (Time to Maximum Concentration)	1-5 min (local infiltration), 5-15 min (nerve block)	Not Reported	Human	Local	[3]
AUC (Area Under the Curve)	Dose-dependent	3.3-fold greater than lignocaine	Rat	Intratracheal	[4]
Half-life (t _{1/2})	~1.5 - 2 hours	Not Reported	Human	IV	[1]
Volume of Distribution (Vd)	~1 L/kg	Not Reported	Human	IV	
Clearance (CL)	High, limited by hepatic blood flow	Not Reported	Human	IV	
Protein Binding	60-80%	Not Reported	Human	-	
Systemic Bioavailability (from N-oxide)	-	36.5%	Rat	Intratracheal	


Metabolic Pathway and Experimental Workflow

To visualize the metabolic conversion of lignocaine and a typical experimental workflow for its pharmacokinetic analysis, the following diagrams have been generated using Graphviz.

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of lignocaine.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Pharmacokinetics and Pharmacodynamics of Lidocaine-Loaded Biodegradable Poly(lactic-co-glycolic acid) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. Pharmacokinetics of lidocaine, bupivacaine, and levobupivacaine in plasma and brain in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparative pharmacokinetics of lignocaine and Lignocaine N-oxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1675381#comparative-pharmacokinetics-of-lignocaine-and-lignocaine-n-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com